10-Methylphenothiazine

Catalog No.
S564554
CAS No.
1207-72-3
M.F
C13H11NS
M. Wt
213.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Methylphenothiazine

CAS Number

1207-72-3

Product Name

10-Methylphenothiazine

IUPAC Name

10-methylphenothiazine

Molecular Formula

C13H11NS

Molecular Weight

213.3 g/mol

InChI

InChI=1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3

InChI Key

QXBUYALKJGBACG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2SC3=CC=CC=C31

solubility

2.55e-06 M

Synonyms

10-methylphenothiazine, N-methylphenothiazine

Canonical SMILES

CN1C2=CC=CC=C2SC3=CC=CC=C31

DNA Research:

10-Methylphenothiazine can be incorporated into DNA as a redox-active probe. This allows scientists to study electron transfer processes within the DNA molecule. Researchers have compared its properties to phenothiazine-modified uridine, another DNA base substitute, highlighting the potential for 10-methylphenothiazine in exploring DNA functions. Source: Clemens Wagner et al., "Phenothiazine as a redox-active DNA base substitute: comparison with phenothiazine-modified uridine," Organic & Biomolecular Chemistry, 2007:

Drug Delivery Systems:

Researchers have explored the potential of 10-methylphenothiazine for electro-controlled drug delivery. By incorporating it into conducting polymers, scientists aim to develop systems where the release of neutral drugs can be controlled through electrical stimuli. This approach could offer new avenues for targeted and controlled drug delivery. Source: G. Bidan et al., "Incorporation of sulphonated cyclodextrins into polypyrrole: an approach for the electro-controlled delivering of neutral drugs," Biosensors & Bioelectronics, 1995:

10-Methylphenothiazine is a derivative of phenothiazine, with a methyl group attached to the nitrogen atom at the 10-position. Its molecular formula is C13H11NS, and it has a molecular weight of 213.3 g/mol . The compound is characterized by its tricyclic structure, consisting of two benzene rings fused to a central thiazine ring.

10-MPT itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of phenothiazine-based drugs, which act by blocking dopamine receptors in the brain . This mechanism is crucial for their antipsychotic effects .

Data Source:

    Note

    As 10-MPT is not a drug itself, it does not have a well-defined mechanism of action within the body.

    Data Source:

      10-Methylphenothiazine exhibits interesting redox properties, making it valuable in electrochemical applications. It undergoes reversible oxidation to form a stable cation radical (10-Methylphenothiazine+•) at a potential of approximately 3.47 V vs. Li+/Li . This redox behavior is particularly useful in energy storage systems.

      The compound can also participate in electron transfer processes. Studies have shown that the lowest triplet excited states of 10-Methylphenothiazine can be quenched by various electron acceptors in polar solvents, indicating its ability to act as an electron donor .

      Several methods for synthesizing 10-Methylphenothiazine have been reported:

      • Direct methylation of phenothiazine using iodomethane .
      • Lithiation at the C-3 position of 10-Methylphenothiazine can be achieved through a butyllithium-bromine exchange reaction, starting from 3-bromo-10-methylphenothiazine .

      These methods allow for the preparation of both the parent compound and its substituted derivatives, enabling further functionalization for various applications.

      10-Methylphenothiazine has found applications in several areas:

      • Redox Shuttle: It serves as an aromatic redox shuttle in lithium-ion batteries, thanks to its stable redox behavior at around 3.47 V vs. Li+/Li .
      • DNA Modification: Phenothiazine derivatives, including 10-Methylphenothiazine, can be incorporated into DNA as redox-active probes. This modification can be achieved through two different approaches: as a non-nucleosidic DNA base surrogate or through other means .
      • Electrochemical Studies: The compound's reversible redox behavior makes it valuable for fundamental electrochemical investigations .

      The interaction of 10-Methylphenothiazine and its electrochemically generated cation radical with β-cyclodextrin in aqueous solutions has been studied. This research provides insights into the compound's behavior in host-guest systems and its potential applications in supramolecular chemistry .

      Similar Compounds

      Several compounds share structural similarities with 10-Methylphenothiazine:

      • Phenothiazine: The parent compound from which 10-Methylphenothiazine is derived.
      • Other N-substituted phenothiazines: Compounds with different alkyl or aryl groups at the 10-position.
      • 2-substituted 10-Methylphenothiazines: Derivatives with additional substituents on the phenothiazine ring system.

      10-Methylphenothiazine is unique among these compounds due to its specific methyl substitution, which influences its redox properties and reactivity. For instance, studies have examined the electron transfer processes in the reaction of both phenothiazine and 10-Methylphenothiazine with 2,2'-azobisisobutyronitrile, highlighting the differences in reactivity between the parent compound and its methylated derivative .

      Classical Synthesis Approaches

      N-Alkylation of Phenothiazine

      The most established method for synthesizing 10-methylphenothiazine involves the N-alkylation of phenothiazine using methyl iodide as the alkylating agent. In a representative procedure, phenothiazine (10.0 mmol) reacts with methyl iodide (11.04 mmol) in the presence of sodium hydride (25.1 mmol) in N,N-dimethylformamide (DMF) at room temperature for 2 hours [1]. The reaction proceeds via deprotonation of phenothiazine by sodium hydride, generating a nucleophilic nitrogen center that attacks methyl iodide to form the N-methylated product. This method achieves a yield of 97% after purification by silica gel column chromatography [1].

      The choice of alkylating agent significantly impacts efficiency. Methyl iodide’s high electrophilicity and volatility make it ideal for small-scale synthesis, though methyl bromide and dimethyl sulfate are alternatives. However, methyl iodide’s superior leaving-group ability ensures faster kinetics and reduced side reactions [1].

      Optimization of Reaction Parameters

      Critical parameters for optimizing N-alkylation include:

      • Base selection: Sodium hydride’s strong base strength (pKa ~35) ensures complete deprotonation of phenothiazine, while weaker bases like potassium carbonate result in incomplete conversion [1].
      • Solvent effects: Polar aprotic solvents like DMF stabilize the phenothiazine anion intermediate, enhancing reactivity. Substituting DMF with tetrahydrofuran (THF) or dichloromethane (DCM) reduces yields due to poor solubility of intermediates [1] [2].
      • Temperature control: Conducting the reaction at 20°C minimizes side reactions such as over-alkylation or oxidation, which become prevalent at elevated temperatures [1].

      A comparative analysis of solvent systems (Table 1) highlights DMF’s superiority, achieving near-quantitative yields under mild conditions [1] [2].

      Table 1. Solvent Optimization for N-Alkylation of Phenothiazine

      SolventTemperature (°C)Yield (%)
      DMF2097
      THF2035
      DCM2028

      Purification Techniques and Yield Enhancement

      Purification via silica gel chromatography using dichloromethane/hexane eluents effectively isolates 10-methylphenothiazine as a white solid (melting point: 96°C) [1]. Recrystallization from ethanol/water mixtures offers an alternative for large-scale batches, though chromatographic methods remain preferred for high purity (>99%). The reaction’s exothermic nature necessitates careful cooling during sodium hydride addition to prevent thermal degradation [1].

      Modern Synthetic Routes

      Microwave-Assisted Synthesis

      While conventional heating remains standard, microwave-assisted synthesis presents untapped potential for accelerating N-alkylation. Preliminary studies suggest that microwave irradiation at 100°C could reduce reaction times from hours to minutes, though specific protocols for 10-methylphenothiazine require further exploration [2].

      Green Chemistry Approaches

      Recent advances in photoredox catalysis offer sustainable alternatives. For instance, visible-light-mediated decarboxylative alkylation using benzo[b]phenothiazine organocatalysts enables transition-metal-free N-alkylation under mild conditions [2]. Although demonstrated for azoles, this method is adaptable to phenothiazine derivatives by replacing redox-active esters with methyl donors. The protocol employs blue LED irradiation and lithium tetrafluoroborate to generate alkyl radicals, which couple with phenothiazine’s nitrogen center [2].

      Key advantages:

      • Elimination of toxic alkyl halides.
      • Ambient temperature operation.
      • Compatibility with green solvents like ethanol [2].

      Scale-up Considerations for Industrial Applications

      Scaling the classical DMF-based method requires addressing sodium hydride’s pyrophoric nature and DMF’s high boiling point (153°C). Substituting DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity, enables easier distillation recovery. Continuous-flow reactors mitigate exothermic risks, ensuring consistent product quality in multi-kilogram batches [1].

      Functionalization Strategies

      Regioselective Modifications

      Regioselective functionalization of 10-methylphenothiazine targets the aromatic rings or sulfur atom. Electrophilic aromatic substitution at the para-position to sulfur is favored due to the electron-donating effects of the methyl group. Nitration using nitric acid/sulfuric acid mixtures yields 3-nitro-10-methylphenothiazine, a precursor for amine derivatives [3].

      Dilithiation Techniques

      Directed ortho-metalation (DoM) strategies enable precise functionalization. Treating 10-methylphenothiazine with lithium diisopropylamide (LDA) at −78°C generates a dilithiated intermediate at the 2- and 8-positions, which reacts with electrophiles like alkyl halides or carbonyl compounds [3]. This approach facilitates the synthesis of disubstituted derivatives for optoelectronic materials.

      Cross-Coupling Methodologies

      Palladium-catalyzed cross-coupling reactions expand structural diversity. Suzuki-Miyaura coupling with aryl boronic acids installs aryl groups at the 3-position, while Buchwald-Hartwig amination introduces nitrogen-containing substituents [3]. These methods require careful optimization of ligands (e.g., XPhos) and bases (cesium carbonate) to overcome the electron-rich nature of the phenothiazine core.

      The electrochemical behavior of 10-methylphenothiazine represents a fascinating area of research that has garnered significant attention due to its unique redox properties and potential applications in energy storage devices. The compound exhibits well-defined electrochemical characteristics that make it particularly valuable for understanding electron transfer processes in heterocyclic organic systems.

      Oxidation Mechanisms

      The oxidation of 10-methylphenothiazine proceeds through a series of well-characterized electron transfer steps that have been extensively studied using cyclic voltammetry and spectroelectrochemical techniques. The primary oxidation mechanism involves the removal of an electron from the nitrogen atom in the phenothiazine ring system, resulting in the formation of a stable radical cation [1] [2].

      The first oxidation process occurs at a half-wave potential of approximately +0.67 to +0.69 V versus the saturated calomel electrode when measured in benzene/acetonitrile mixtures containing tetrabutylammonium perchlorate as the supporting electrolyte [1]. This oxidation is characterized by excellent electrochemical reversibility under standard conditions, with the radical cation demonstrating remarkable stability across various electrolyte systems [2].

      Mechanistic studies have revealed that the oxidation process follows a classic outer-sphere electron transfer mechanism, where the electron is removed from the highest occupied molecular orbital localized primarily on the nitrogen atom and the adjacent aromatic rings [3]. The resulting radical cation maintains its structural integrity while exhibiting enhanced conductivity properties that make it suitable for various electrochemical applications [4].

      The oxidation kinetics have been found to be pH-independent up to pH 7.0, indicating that the electron transfer process is not significantly influenced by proton concentration under neutral and mildly acidic conditions [5]. This characteristic makes 10-methylphenothiazine particularly attractive for applications requiring stable electrochemical behavior across a range of pH conditions.

      Radical Cation Formation and Stability

      The formation of the 10-methylphenothiazine radical cation represents a critical aspect of its electrochemical behavior, with the resulting species exhibiting exceptional stability compared to many other organic radical cations [2] [3]. Spectroscopic characterization using resonance Raman spectroscopy has provided detailed insights into the structural changes that occur upon radical cation formation [3].

      The radical cation exhibits complex, intense visible absorption bands that allow for excitation of resonance Raman spectra throughout the visible region [3]. Point-group symmetry analysis has determined that both the parent compound and its radical cation maintain a molecular symmetry in solution, with structural changes primarily involving bond length alterations and charge redistribution [3].

      The stability of the radical cation is attributed to several factors, including the delocalization of the unpaired electron across the phenothiazine ring system and the stabilizing effect of the methyl substituent on the nitrogen atom [4]. This stability is particularly pronounced in micellar systems, where anionic micelles such as sodium dodecyl sulfate provide additional stabilization through electrostatic interactions [6] [7].

      Kinetic studies have shown that the radical cation can persist for extended periods under appropriate conditions, with association constants of approximately 4100 M⁻¹ observed for interactions with anionic micellar systems [8]. This remarkable stability has important implications for applications in energy storage devices, where the radical cation serves as the active redox species during charge-discharge cycles [9].

      Dication Formation and Reactivity

      The second oxidation of 10-methylphenothiazine, leading to dication formation, occurs at significantly higher potentials and exhibits markedly different characteristics compared to the first oxidation [1] [2]. This process typically occurs at peak potentials of +1.32 to +1.37 V versus the saturated calomel electrode, representing a more challenging electron transfer step [1].

      The dication formation is characterized by irreversible electrochemical behavior under most conditions, primarily due to the highly reactive nature of the resulting species [2]. Recent research has revealed that the 10-methylphenothiazine dication behaves as a superacid, capable of reacting with common battery electrolytes, particularly lithium perchlorate [2].

      Spectroelectrochemical studies combined with density functional theory calculations have provided mechanistic insights into the dication's reactivity [2]. The primary degradation pathway involves deprotonation of the dication to form a reactive singly charged iminium ion, with the electrolyte acting as a proton acceptor [2]. This mechanism explains the limited reversibility of the second oxidation and the challenges associated with utilizing both redox processes in practical applications.

      The reactivity of the dication has been found to be highly dependent on the electrolyte composition and temperature [2]. While the radical cation demonstrates excellent stability across various conditions, the dication requires carefully controlled environments to prevent unwanted side reactions [2]. This understanding has led to the development of specific electrolyte formulations and operating conditions that can better accommodate the dication's reactivity [10].

      Electrolyte Interactions

      The interaction between 10-methylphenothiazine and various electrolyte systems represents a crucial aspect of its electrochemical behavior, with significant implications for practical applications in energy storage devices. These interactions influence both the stability of the redox-active species and the overall performance of electrochemical systems.

      Influence of Lithium-Based Electrolytes

      Lithium-based electrolytes play a pivotal role in determining the electrochemical behavior of 10-methylphenothiazine, with different lithium salts and solvent combinations exhibiting varying degrees of compatibility with the phenothiazine system [2] [9]. The choice of electrolyte significantly affects both the stability of the radical cation and the reversibility of the redox processes.

      Lithium hexafluorophosphate in ethylene carbonate/dimethyl carbonate mixtures represents one of the most commonly studied electrolyte systems [9]. In this environment, 10-methylphenothiazine demonstrates moderate electrochemical stability, with the radical cation maintaining reasonable stability while the dication exhibits limited reversibility [9]. The interaction between the phenothiazine system and this electrolyte is characterized by partial dissolution of the oxidized form, leading to capacity limitations in battery applications [9].

      The influence of lithium hexafluorophosphate in ethylene carbonate/ethyl methyl carbonate mixtures has shown improved compatibility with 10-methylphenothiazine systems [9] [10]. The reduced polarity of this electrolyte combination, achieved through the use of a lower proportion of ethylene carbonate and the substitution of dimethyl carbonate with ethyl methyl carbonate, results in decreased solvation of the oxidized phenothiazine species [9]. This modification leads to better immobilization of the active material and improved access to the theoretical capacity [9].

      Lithium perchlorate-based electrolytes present unique challenges when used with 10-methylphenothiazine [2]. Recent studies have demonstrated that the dication form of 10-methylphenothiazine exhibits superacid behavior and can react directly with lithium perchlorate, leading to degradation of both the active material and the electrolyte [2]. This reactivity is particularly pronounced at elevated temperatures and highlights the importance of careful electrolyte selection for phenothiazine-based systems [2].

      Degradation Pathways in Electrolyte Media

      The degradation of 10-methylphenothiazine in electrolyte media follows several distinct pathways, each influenced by the specific electrolyte composition, temperature, and operating conditions [2] [5]. Understanding these degradation mechanisms is crucial for developing strategies to improve the long-term stability of phenothiazine-based electrochemical systems.

      The primary degradation pathway involves the deprotonation of the highly reactive dication to form a reactive iminium ion [2]. This process is facilitated by the presence of basic species in the electrolyte, which can act as proton acceptors [2]. Density functional theory calculations have provided detailed mechanistic insights into this degradation pathway, revealing the energetics and kinetics of the deprotonation process [2].

      Hydrolysis reactions represent another significant degradation pathway, particularly in the presence of trace water in the electrolyte [5]. The degradation kinetics of 10-methylphenothiazine in acidic oxygen-saturated media have been studied extensively, revealing the formation of various oxidation products including 10-methylphenothiazine 5-oxide and 3H-phenothiazine-3-one [5]. The main degradation product under these conditions is 10-methylphenothiazine 5-oxide, although the product distribution can vary depending on pH and temperature [5].

      Thermal degradation pathways become increasingly important at elevated temperatures, with the decomposition rate showing complex dependencies on both temperature and electrolyte composition [11]. Studies of carbonate-based electrolytes have revealed that the presence of lithium hexafluorophosphate can catalyze the thermal decomposition of the organic components, leading to gas evolution and capacity loss [11]. The decomposition products can form films on electrode surfaces, further complicating the electrochemical behavior [11].

      The interaction between 10-methylphenothiazine and lithium metal surfaces represents a particularly challenging degradation pathway in lithium-oxygen battery applications [12]. Even in the presence of protective lithium oxide layers, the phenothiazine system can undergo irreversible decomposition on lithium metal surfaces, leading to both material degradation and lithium consumption [12]. This degradation mechanism contributes to the capacity fading observed in lithium-oxygen batteries containing phenothiazine-based redox mediators [12].

      Stabilization Strategies

      The development of effective stabilization strategies for 10-methylphenothiazine in electrolyte media represents a critical area of research with significant implications for practical applications [9] [10]. These strategies focus on preventing or minimizing the various degradation pathways while maintaining the desirable electrochemical properties of the phenothiazine system.

      Electrolyte optimization represents one of the most effective stabilization approaches [9]. The systematic variation of solvent composition, particularly the ratio of cyclic to linear carbonates, has been shown to significantly impact the stability of 10-methylphenothiazine [9]. The use of ethylene carbonate/ethyl methyl carbonate mixtures with reduced polarity has demonstrated superior performance compared to conventional ethylene carbonate/dimethyl carbonate systems [9]. This optimization prevents the dissolution of the oxidized phenothiazine species while maintaining good ionic conductivity [9].

      Cross-linking strategies have emerged as another powerful approach for stabilizing 10-methylphenothiazine in polymeric applications [9] [10]. The incorporation of cross-linking agents such as divinylbenzene during polymerization creates a three-dimensional network structure that prevents dissolution of the active material even in its oxidized form [9]. Studies have shown that cross-linking degrees of 16% or higher are sufficient to prevent material dissolution during extended cycling [9].

      Encapsulation within porous conductive carbon matrices represents a complementary stabilization strategy [9]. By confining the phenothiazine species within the pores of high-surface-area carbons, even the soluble oxidized forms can be retained within the electrode structure [9]. This approach relies on the size-exclusion effect of the carbon pores and has shown promise for accessing the full theoretical capacity of the phenothiazine system [9].

      Molecular design modifications offer long-term solutions for improving stability [10]. The attachment of electron-donating substituents such as methoxy groups to the phenothiazine ring system has been shown to stabilize both the radical cation and dication forms [10]. These modifications distribute the positive charge more effectively across the molecular structure, reducing the reactivity of the oxidized species and enabling the reversible utilization of both redox processes [10].

      Micellar System Behavior

      The behavior of 10-methylphenothiazine in micellar systems provides valuable insights into the fundamental interactions between the phenothiazine moiety and organized molecular assemblies. These studies have revealed complex relationships between the charge state of the phenothiazine system, the nature of the surfactant, and the resulting electrochemical and photochemical properties.

      Interactions with Anionic Micellar Systems

      Anionic micellar systems, particularly those based on sodium dodecyl sulfate, exhibit strong and specific interactions with 10-methylphenothiazine and its oxidized forms [6] [7] [8]. These interactions have been extensively characterized using a combination of electrochemical, spectroscopic, and kinetic techniques, revealing the fundamental principles governing the behavior of phenothiazine systems in charged interfacial environments.

      The radical cation of 10-methylphenothiazine demonstrates remarkably strong association with anionic micelles, with association constants determined to be approximately 4100 M⁻¹ for sodium dodecyl sulfate systems [8]. This strong association is attributed to a combination of electrostatic interactions between the positively charged radical cation and the negatively charged micelle surface, as well as hydrophobic interactions that allow the phenothiazine moiety to penetrate into the hydrocarbon core of the micelle [8].

      Electrochemical studies have revealed that anionic micelles significantly influence the redox behavior of 10-methylphenothiazine [7]. The first oxidation process is facilitated in the presence of sodium dodecyl sulfate micelles, with the half-wave potential shifting to less negative values compared to micellar-free solutions [7]. This facilitation is attributed to the stabilization of the radical cation by the anionic micelle environment [7].

      The influence of anionic micelles on the photooxidation pathways of 10-methylphenothiazine has been studied in detail [6]. In sodium dodecyl sulfate micelles, the formation of 10-methylphenothiazine sulfoxide, produced by the reaction with singlet oxygen, proceeds at a higher rate than in polar solvents [6]. This enhancement is explained by the protonation of the zwitterionic intermediate at the micellar interface, yielding a cation that is stabilized in the negatively charged micelles and reacts more rapidly with the phenothiazine substrate [6].

      The electron transfer reaction from the triplet excited state of 10-methylphenothiazine to molecular oxygen is also enhanced in anionic micelles [6]. This enhancement occurs because back electron transfer is prevented by the ejection of the superoxide anion to the aqueous bulk phase while the radical cation is stabilized within the anionic micelle environment [6]. The size of the sodium dodecyl sulfate micelles has been found to modulate the relative contribution of different reaction pathways to the overall conversion of 10-methylphenothiazine [6].

      Interactions with Cationic Micellar Systems

      Cationic micellar systems present a markedly different interaction profile with 10-methylphenothiazine compared to their anionic counterparts [6] [7] [8]. The fundamental difference in charge distribution at the micelle interface leads to distinct electrochemical and photochemical behavior that provides insights into the role of electrostatic interactions in phenothiazine chemistry.

      The association of 10-methylphenothiazine with cationic micelles such as cetyltrimethylammonium bromide is considerably weaker than with anionic systems [8]. This weak association is attributed to the lack of favorable electrostatic interactions between the neutral phenothiazine molecule and the positively charged micelle surface [8]. Even the radical cation, despite its positive charge, does not exhibit strong association with cationic micelles due to electrostatic repulsion [8].

      Electrochemical studies have demonstrated that cationic micelles have minimal influence on the redox behavior of 10-methylphenothiazine [7]. The oxidation potentials remain essentially unchanged in the presence of cetyltrimethylammonium bromide micelles, indicating that the phenothiazine system is not significantly stabilized or destabilized by the cationic environment [7]. This behavior contrasts sharply with the facilitation observed in anionic micellar systems [7].

      The kinetics of radical cation solvolysis in cationic micellar systems provide further evidence for the weak interaction between phenothiazine species and positively charged interfaces [13]. Studies have shown that cationic micelles can catalyze the solvolysis of 10-methylphenothiazine radical cations, suggesting that the cationic environment promotes the decomposition of the radical species [13]. This catalytic effect is opposite to the stabilizing influence observed in anionic systems [13].

      Photooxidation processes in cationic micellar systems are significantly slower compared to both anionic systems and homogeneous solutions [6]. The formation of neither the protonated intermediate nor the radical cation is favored in positively charged micelles, leading to reduced overall reactivity [6]. This observation demonstrates the critical importance of interfacial charge distribution in controlling the reactivity of phenothiazine systems [6].

      Comparative Analysis with Non-Ionic Systems

      Non-ionic micellar systems, exemplified by Triton X-100, provide an intermediate case that helps elucidate the relative contributions of electrostatic and hydrophobic interactions in phenothiazine-micelle systems [7] [8]. The behavior of 10-methylphenothiazine in these systems reveals the fundamental principles governing the interaction between phenothiazine moieties and organized molecular assemblies.

      The association of 10-methylphenothiazine with non-ionic micelles is primarily driven by hydrophobic interactions [8]. The association constants are intermediate between those observed for anionic and cationic systems, reflecting the absence of strong electrostatic interactions while maintaining favorable hydrophobic interactions [8]. The radical cation demonstrates moderate association with non-ionic micelles, with the interaction strength being less than that observed with anionic systems but greater than with cationic systems [8].

      Electrochemical behavior in non-ionic micellar systems shows characteristics that are intermediate between anionic and cationic systems [7]. The oxidation potentials are moderately influenced by the presence of Triton X-100 micelles, with some facilitation of the electron transfer process observed [7]. However, this facilitation is less pronounced than that observed in anionic systems, consistent with the weaker association between the phenothiazine species and the non-ionic micelle [7].

      The stability of the radical cation in non-ionic micellar systems provides insights into the role of the micelle environment in radical stabilization [8]. Electron spin resonance studies have shown that non-ionic micelles do not significantly alter the electron exchange kinetics between the radical cation and the dication, unlike the pronounced effects observed in anionic systems [8]. This observation suggests that electrostatic interactions play a crucial role in modulating the reactivity of phenothiazine radical species [8].

      Comparative analysis of the photooxidation behavior reveals that non-ionic systems exhibit intermediate reactivity between anionic and cationic systems [6]. The quantum yields of singlet oxygen production are similar across all micellar systems, indicating that the fundamental photophysical processes are not significantly influenced by the micelle environment [6]. However, the subsequent reactions of the photogenerated species are modulated by the specific micelle-phenothiazine interactions, with non-ionic systems showing behavior that reflects the balance between hydrophobic interactions and the absence of strong electrostatic effects [6].

      The comparative analysis across different micellar systems demonstrates that the charge distribution at the micelle interface is the primary factor determining the strength and nature of phenothiazine-micelle interactions [6] [7] [8]. Anionic systems provide the strongest stabilization of oxidized phenothiazine species through favorable electrostatic interactions, while cationic systems can actually destabilize these species through electrostatic repulsion [6] [7] [8]. Non-ionic systems represent an intermediate case where hydrophobic interactions dominate, providing moderate stabilization without the strong electrostatic effects observed in charged systems [6] [7] [8].

      XLogP3

      4.2

      GHS Hazard Statements

      Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
      H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
      H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
      H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
      Respiratory tract irritation];
      Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

      Pictograms

      Irritant

      Irritant

      Other CAS

      1207-72-3

      Wikipedia

      10-methylphenothiazine

      General Manufacturing Information

      10H-Phenothiazine, 10-methyl-: INACTIVE

      Dates

      Last modified: 08-15-2023

      Explore Compound Types